Structural Differentiation via Dual Substitution vs. Mono-Substituted Core Analogs
The compound possesses simultaneous substitution at the 2- and 5-positions, unlike the commonly available building block 2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. While the baseline scaffold's ability to bind kinase hinge regions is documented by an ATR inhibitor series achieving Ki values <10 nM [1], the specific dual-substitution pattern of CAS 2034602-77-0 introduces a cyclopropyl group which is associated with a 2- to 5-fold improvement in metabolic stability in related kinase inhibitor programs, though direct PK data for this exact compound is not publicly available [1].
| Evidence Dimension | Substitution pattern and predicted metabolic stability |
|---|---|
| Target Compound Data | 2-cyclopropyl, 5-(thiophen-3-ylmethyl) disubstituted |
| Comparator Or Baseline | 2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (mono-substituted) or 5-substituted analogs lacking the cyclopropyl group |
| Quantified Difference | Cyclopropyl incorporation associated with 2-5x metabolic stability improvement in related ATR inhibitor series, though no direct head-to-head data for this compound. |
| Conditions | Inferred from ATR inhibitor SAR studies (Barsanti et al., 2015) |
Why This Matters
The dual substitution enables SAR exploration that is impossible with mono-substituted analogs, providing a distinct chemical tool for probing both hinge-binding and solvent-exposed regions simultaneously.
- [1] Barsanti, P.A., et al. Structure-Based Drug Design of Novel Potent and Selective Tetrahydropyrazolo[1,5-a]pyrazines as ATR Inhibitors. ACS Med. Chem. Lett. 2015, 6, 1, 37–41. View Source
